![molecular formula C19H25N3O2 B7720132 N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7720132.png)
N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of pro-inflammatory prostaglandins. It also acts as an antioxidant, scavenging free radicals and preventing oxidative stress-induced damage to cells and tissues.
Biochemical and Physiological Effects:
N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential use as a material science agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has shown promising results in the field of medicinal chemistry. Its potential applications in the treatment of various diseases and as a material science agent make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-(tert-butyl)benzohydrazide with allyl bromide in the presence of potassium carbonate to yield N-allyl-4-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine. The subsequent reaction of the resulting amine with butanoyl chloride in the presence of triethylamine leads to the formation of N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-allyl-4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-13-20-16(23)7-6-8-17-21-18(22-24-17)14-9-11-15(12-10-14)19(2,3)4/h5,9-12H,1,6-8,13H2,2-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQUDZIQXQPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]-N-(prop-2-EN-1-YL)butanamide |
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